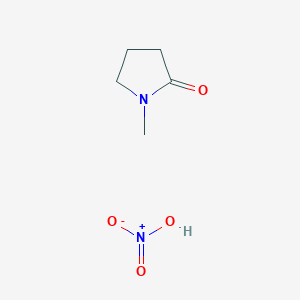
1,1'-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline appearance and slight bromine and acetone odor. It is insoluble in water but soluble in acetone .
準備方法
The synthesis of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) typically involves a two-step process. Initially, 5,5-dimethylhydantoin is brominated, followed by chlorination . The reaction conditions include the use of appropriate brominating and chlorinating agents, and the product is then purified through crystallization. Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .
化学反応の分析
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound has applications in biological studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic properties and as a disinfectant.
Industry: The compound is used in the production of disinfectants, water treatment chemicals, and other industrial applications
作用機序
The mechanism of action of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) involves its ability to release active chlorine and bromine species. These species can interact with various molecular targets, including proteins and nucleic acids, leading to their modification or degradation. The pathways involved include oxidative stress and disruption of cellular processes .
類似化合物との比較
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) can be compared with similar compounds such as:
1,3-Dibromo-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent and in water treatment.
1,3-Diiodo-5,5-dimethylhydantoin: . The uniqueness of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) lies in its specific combination of chlorine and bromine atoms, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
858789-61-4 |
|---|---|
分子式 |
C11H14Cl2N4O4 |
分子量 |
337.16 g/mol |
IUPAC名 |
3-chloro-1-[(3-chloro-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14Cl2N4O4/c1-10(2)6(18)16(12)8(20)14(10)5-15-9(21)17(13)7(19)11(15,3)4/h5H2,1-4H3 |
InChIキー |
YMWHUIFOXCOCNM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1CN2C(=O)N(C(=O)C2(C)C)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)

![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)


![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)

![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)


